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[5-(4-Fluorophenyl)-2-

furyl]methylamine

CAS No.: 923230-19-7

Cat. No.: B3038870

Get Quote

Executive Summary: The Fluorine Effect in Furan
Scaffolds[1]
In modern medicinal chemistry, the furan ring serves as a critical bioisostere for phenyl and

thiophene rings, offering unique hydrogen-bonding capabilities and reduced lipophilicity.

However, the metabolic instability of the furan ring (often via cytochrome P450 oxidation) limits

its utility.

The strategic incorporation of fluorine—specifically the fluorophenyl-furan motif—is a proven

method to block metabolic soft spots and modulate physicochemical properties. This guide

provides a technical comparison between fluorinated and non-fluorinated furan derivatives,

utilizing X-ray crystallographic data to demonstrate how fluorine substitution alters solid-state

packing, planarity, and intermolecular stability.

Key Insight: Contrary to the assumption that fluorine acts merely as a steric block,

crystallographic data reveals that C-H···F interactions often override conventional
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stacking, leading to denser packing arrangements that correlate with improved thermal stability
and altered solubility profiles.

Comparative Analysis: Fluorinated vs. Non-
Fluorinated Analogs[1][2][3]
This section compares the structural metrics of a representative fluorinated derivative, 2,5-

bis[(4-fluorophenyl)iminomethyl]furan (4-F-BF), against its non-fluorinated parent, 2,5-

bis[(phenyl)iminomethyl]furan (H-BF).

Crystallographic Data Summary[4][5]
The following data highlights the structural impact of para-fluorine substitution. Note the

preservation of the space group (

) but the significant alteration in interaction distances and torsion angles.

Crystallographic
Parameter

Non-Fluorinated
Analog (H-BF)

Fluorinated
Derivative (4-F-BF)

Impact of
Fluorination

Crystal System Monoclinic Monoclinic Preserved symmetry

Space Group
Isostructural packing

motif

Torsion Angle (Furan-

Phenyl)
~38.0° 34.38(3)°

Increased Planarity

(Improved

conjugation)

Dominant Interaction C-H[1]···N (Imine)
C-H[1]···F (2.617 Å) &

C-H[1]···N

New Supramolecular

Synthon

Secondary Interaction Edge-to-face C-H··· Edge-to-face C-H···
Retained but

weakened by F-

electrostatics

Packing Efficiency Standard High (Denser network)
Enhanced lattice

energy

Structural Mechanism: The C-H···F "Steering" Effect
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In the non-fluorinated H-BF, the crystal lattice is primarily stabilized by weak C-H···

interactions and C-H···N hydrogen bonds.[1]

In the 4-F-BF derivative, the fluorine atom acts as a hard hydrogen bond acceptor. The

crystallographic data shows a distinct C-H[2]···F interaction (approx. 2.62 Å) that competes with

and modifies the existing packing.

Planarity: The fluorine substitution reduces the torsion angle between the furan core and the

phenyl rings by ~4°. This increased planarity extends the

-conjugation system, potentially red-shifting the UV-Vis absorption spectrum—a critical factor
for fluorescent probes.

Lattice Rigidity: The introduction of the C-H···F network creates a "tri-periodic" network that is

mechanically more robust than the purely dispersive forces found in the non-fluorinated

analog.

Visualization of Structural Logic
The following diagram illustrates how the introduction of fluorine shifts the dominant

intermolecular forces from purely stacking interactions to electrostatic steering.
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Non-Fluorinated (H-BF)

Fluorinated (4-F-BF)
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Dominant Force:
Pi-Pi Stacking & C-H...Pi

 Lack of strong acceptor

Result:
Lower Density
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Result:
Higher Density

Increased Planarity (~34°)

 Optimization for
Bioavailability

Fluorophenyl-Furan Scaffold

Dominant Force:
C-H...F (2.62 Å) & C-H...N

 Fluorine Electrostatics

Click to download full resolution via product page

Figure 1: Comparative logic of supramolecular assembly. Fluorine introduces specific

directionality (Green Node) that reduces torsion angles compared to the non-fluorinated analog

(Red Node).

Experimental Protocol: Synthesis to Structure
To replicate the data presented above, the following protocol ensures high-quality single

crystals suitable for X-ray diffraction. This workflow emphasizes the "Slow Evaporation"

technique, which is critical for minimizing disorder in fluorinated furan derivatives.

Phase 1: Synthesis (Schiff Base Condensation)
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Reagents: Combine 2,5-furandicarboxaldehyde (1.0 eq) with 4-fluoroaniline (2.1 eq) in

absolute ethanol.

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

Reaction: Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Isolation: Cool to room temperature. The Schiff base will precipitate. Filter and wash with

cold ethanol.

Phase 2: Crystallization (The Critical Step)
Why this matters: Fluorinated compounds often suffer from twinning due to the similar size of F

and H. Slow growth is essential.

Solvent System: Dissolve 20 mg of the precipitate in a 1:1 mixture of Dichloromethane

(DCM) and Ethanol.

Note: DCM solubilizes the fluorinated moiety; Ethanol promotes hydrogen bonding.

Method: Slow Evaporation.

Conditions: Place the vial in a vibration-free environment at 4°C (refrigerator) or 20°C

(controlled ambient). Cover with parafilm and poke 3 small holes.

Timeline: Harvest block-like crystals after 3-5 days.

Phase 3: Data Collection & Refinement
Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.

Temperature: Collect data at 100 K (Liquid Nitrogen stream).

Reasoning: Fluorine atoms often exhibit high thermal motion (disorder) at room

temperature. Low temperature is mandatory to resolve the C-F bond vectors accurately.

Radiation: Mo-K
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(

Å) is preferred over Cu-K

to minimize absorption, unless the crystal is extremely small (<0.05 mm).

Workflow Diagram

Start: Reagents Synthesis
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Purification
(Recrystallization)

Crystal Growth
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 Yield > 80% X-Ray Diffraction
(Mo-Source, 100K)

 Select Block Crystal Structure Solution
(Direct Methods/SHELX)

 Collect > 99% Completeness

Click to download full resolution via product page

Figure 2: Validated experimental workflow for obtaining high-resolution structures of

fluorophenyl furan derivatives.

Implications for Drug Design (SAR)
The crystallographic data validates two major advantages for fluorophenyl furan derivatives in

drug development:

Conformational Locking: The reduced torsion angle (34° vs 38°) indicates that the fluorine

atom "locks" the conformation more effectively than hydrogen. In a protein binding pocket,

this pre-organization can reduce the entropic penalty of binding, potentially increasing

potency (

).

Solubility Modulation: The formation of weak C-H···F hydrogen bonds increases the lattice

energy, which typically lowers solubility. However, this also increases lipophilicity (

), improving membrane permeability. The crystallographer must balance these factors; the
crystal structure provides the exact density and packing efficiency metrics needed to predict
this balance.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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